molecular formula C14H28ClN5 B8045750 N1,N5-dicyclohexyl-biguanide hydrochloride

N1,N5-dicyclohexyl-biguanide hydrochloride

Cat. No.: B8045750
M. Wt: 301.86 g/mol
InChI Key: NNYLLCPKZVMYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N5-Dicyclohexyl-biguanide hydrochloride: is a chemical compound belonging to the biguanide class, which are known for their biological and pharmaceutical significance. This compound is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the biguanide moiety, and it is commonly used in scientific research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of dicyclohexylamine with cyanoguanidine under specific conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves the use of large reactors and controlled environments to ensure the purity and yield of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involving the replacement of hydrogen atoms with other functional groups are also possible.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: It is employed in biological studies to investigate the effects of biguanides on cellular processes. Medicine: Industry: It is utilized in the production of various chemical products and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The compound exerts its effects through the inhibition of specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1,N5-Dibutylbiguanide Hydrochloride: Another biguanide derivative with similar applications but different alkyl groups.

  • Metformin: A well-known biguanide used as an antidiabetic medication.

Uniqueness: N1,N5-Dicyclohexyl-biguanide hydrochloride is unique due to its specific cyclohexyl groups, which influence its chemical properties and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclohexyl-1-(N'-cyclohexylcarbamimidoyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N5.ClH/c15-13(17-11-7-3-1-4-8-11)19-14(16)18-12-9-5-2-6-10-12;/h11-12H,1-10H2,(H5,15,16,17,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYLLCPKZVMYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C(N)NC(=NC2CCCCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.